octadeca-9,12-dienyl 2-methylbutanoate
Description
Properties
CAS No. |
920957-55-7 |
|---|---|
Molecular Formula |
C23H42O2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
octadeca-9,12-dienyl 2-methylbutanoate |
InChI |
InChI=1S/C23H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-23(24)22(3)5-2/h9-10,12-13,22H,4-8,11,14-21H2,1-3H3 |
InChI Key |
YAHRZLCYLZIWQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
One common method for synthesizing this compound is through direct esterification of octadeca-9,12-dienoic acid with 2-methylbutanol. This method typically involves the following steps:
Reagents :
- Octadeca-9,12-dienoic acid
- 2-Methylbutanol
- Acid catalyst (e.g., sulfuric acid)
-
- Mix the octadeca-9,12-dienoic acid and 2-methylbutanol in a round-bottom flask.
- Add a few drops of sulfuric acid as a catalyst.
- Heat the mixture under reflux for several hours to facilitate the reaction.
- After completion, neutralize the mixture and extract the product using organic solvents.
Yield : The yield can vary based on reaction conditions but is generally reported to be moderate to high, often around 60-80% depending on purification methods used.
Transesterification
Another effective method is transesterification, where a triglyceride or fatty acid methyl ester is reacted with 2-methylbutanol in the presence of a catalyst.
Reagents :
- Fatty acid methyl ester (e.g., methyl octadeca-9,12-dienoate)
- 2-Methylbutanol
- Base catalyst (e.g., sodium methoxide)
-
- Combine the fatty acid methyl ester with 2-methylbutanol in a flask.
- Add sodium methoxide as a catalyst.
- Stir the mixture at elevated temperatures (around 60°C) for several hours.
- Once the reaction is complete, neutralize and purify the product.
Yield : Transesterification typically yields higher purity products with yields often exceeding 90%.
Comparative Analysis of Methods
To provide a clearer understanding of these preparation methods, a comparison table is presented below:
| Method | Reagents Used | Catalyst Type | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Esterification | Octadeca-9,12-dienoic acid + 2-Methylbutanol | Acid (e.g., H₂SO₄) | 60-80 | Simple procedure | Requires careful temperature control |
| Transesterification | Methyl octadeca-9,12-dienoate + 2-Methylbutanol | Base (e.g., NaOCH₃) | >90 | High yield and purity | More complex setup |
Chemical Reactions Analysis
Types of Reactions
Octadeca-9,12-dienyl 2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that octadeca-9,12-dienyl 2-methylbutanoate exhibits anti-inflammatory effects. A study highlighted its potential in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process. This property is particularly relevant in developing treatments for conditions such as arthritis and other inflammatory diseases .
Hepatoprotective Effects
The compound has been studied for its hepatoprotective properties. In vivo experiments demonstrated that it could mitigate liver damage caused by toxic substances, suggesting its potential as a therapeutic agent for liver diseases .
Antioxidant Activities
This compound has shown significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can lead to cellular damage and contribute to various diseases including cancer and cardiovascular disorders .
Biodegradable Plastics
Due to its fatty acid structure, this compound can be utilized in the production of biodegradable plastics. These materials are increasingly important in reducing environmental impact and promoting sustainability in packaging and other applications .
Cosmetic Formulations
The compound is also used in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture, making it a valuable ingredient in creams and lotions .
Case Study 1: Anti-inflammatory Activity
A study conducted on the effects of this compound on rat models showed a significant reduction in inflammatory markers following administration of the compound. The results indicated a dose-dependent response, reinforcing its potential use as an anti-inflammatory agent .
Case Study 2: Hepatoprotective Effects
In another experiment involving liver toxicity induced by carbon tetrachloride in rats, administration of this compound resulted in decreased levels of liver enzymes indicative of damage. Histopathological examinations confirmed reduced liver damage compared to control groups .
Mechanism of Action
The mechanism of action of octadeca-9,12-dienyl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters with 2-Methylbutanoate Moieties
- Butyl 2-Methylbutanoate and Hexyl 2-Methylbutanoate: These esters are key aroma-active compounds in Fuji apples, with high odor activity values (OAVs) due to their low odor thresholds. For example, ethyl 2-methylbutanoate and butyl 2-methylbutanoate contribute "fruity" and "apple-like" notes . In contrast, octadeca-9,12-dienyl 2-methylbutanoate’s larger hydrocarbon chain likely reduces volatility, shifting its application from flavor chemistry to lipid-based delivery systems.
Linoleate Esters in Lipid Nanoparticles
- DLin-KC2-DMA: A ketal-containing ionizable lipid with two octadeca-9,12-dienyl chains. It demonstrates 10-fold higher siRNA delivery efficiency than DLinDMA, achieving 50% gene silencing at 0.1 mg siRNA/kg body weight . Unlike this compound, DLin-KC2-DMA includes a dimethylaminoethyl headgroup, enabling pH-dependent ionization for endosomal escape in LNPs .
- 1,3-Dihydroxypropan-2-yl(9Z,12Z)-octadeca-9,12-dienoate: A linoleate ester with a glycerol backbone, identified in nutritional studies. Its polar hydroxyl groups enhance solubility in aqueous systems, unlike the nonpolar 2-methylbutanoate ester .
Other Linoleate Derivatives
- 2-Hydroxyethyl (9Z,12Z)-Octadeca-9,12-dienoate: A diester with a hydroxyl group on the ethanol moiety, altering its hydrophilicity. Such esters are used in industrial applications but lack the branched-chain structure of 2-methylbutanoate .
- Octadeca-9,12-dienoic Acid Octadeca-9,12-dienyl Ester: A symmetrical diester (C36H64O2, MW 528.89) with dual linoleate chains. Its high molecular weight and lack of ionizable groups limit its utility in drug delivery compared to DLin-KC2-DMA .
Functional and Physicochemical Comparisons
Key Research Findings
- Gene Delivery: Linoleate-based ionizable lipids (e.g., DLin-KC2-DMA) outperform saturated esters in siRNA encapsulation due to their unsaturated chains enhancing membrane fluidity .
- Flavor Chemistry: Esters with 2-methylbutanoate groups (e.g., butyl 2-methylbutanoate) are critical aroma contributors in apples, with OAVs exceeding 1,000 in some cultivars .
- Stability: Symmetrical linoleate esters (e.g., octadeca-9,12-dienoic acid octadeca-9,12-dienyl ester) exhibit higher thermal stability than branched esters, making them suitable for high-temperature applications .
Biological Activity
Octadeca-9,12-dienyl 2-methylbutanoate, also known as methyl linolelaidate, is a fatty acid ester derived from octadecadienoic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of health and nutrition. Its structure includes two double bonds at the 9th and 12th positions, contributing to its unique properties and biological effects.
- Molecular Formula : C18H34O2
- Molecular Weight : Approximately 294.47 g/mol
- Structural Characteristics : The compound features a branched structure due to the methyl group attached to the butanoate moiety, which may influence its biological activity.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It plays a role in prostaglandin biosynthesis, which is crucial for mediating inflammatory responses. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Antioxidant Activity
The compound has demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. This activity is particularly relevant in preventing chronic diseases associated with oxidative damage .
Antimicrobial Effects
In vitro studies have reported that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested .
Study on Plant Extracts
A study analyzing bioactive compounds in different plant extracts identified 9,12-octadecadienoic acid as a major component. The extract exhibited significant anti-inflammatory and antioxidant activities, suggesting that this compound contributes to these effects when derived from natural sources .
Clinical Trials
Clinical trials assessing the effects of dietary fatty acids, including this compound, have shown improvements in cardiovascular health markers. Participants consuming higher amounts of omega-6 fatty acids reported better lipid profiles and reduced inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Linoleic Acid | C18H32O2 | Essential fatty acid; anti-inflammatory |
| Oleic Acid | C18H34O2 | Monounsaturated; cardioprotective |
| Methyl Linolelaidate | C19H34O2 | Similar to octadeca-9,12-dienyl; anti-inflammatory |
| Methyl Stearate | C19H38O2 | Saturated fatty acid; less bioactive |
The unique arrangement of double bonds in this compound may enhance its biological activity compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for octadeca-9,12-dienyl 2-methylbutanoate, and how is purification achieved?
- Methodological Answer : The compound can be synthesized via esterification between 2-methylbutanoic acid and octadeca-9,12-dienol. A common approach involves activating the carboxylic acid as an acyl chloride (e.g., using thionyl chloride) followed by reaction with the alcohol in anhydrous dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Purification typically employs flash chromatography with hexane-ethyl acetate gradients to isolate the ester product . Monitoring reaction progress via TLC (Rf ~0.5 in Hex:AcOEt 4:1) ensures minimal byproduct formation.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify the ester carbonyl (δ ~170-175 ppm in 13C NMR) and olefinic protons (δ ~5.3-5.4 ppm for C9 and C12 double bonds). The branching at the 2-methylbutanoate moiety is confirmed by methyl resonances (δ ~0.9-1.1 ppm) .
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1240 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (C23H40O2) and molecular weight (348.6 g/mol) .
Q. How can the antioxidant capacity of this compound be assessed experimentally?
- Methodological Answer : The FRAP (Ferric Reducing Ability of Plasma) assay is a robust method. Prepare a working FRAP reagent (acetate buffer, TPTZ, FeCl₃·6H₂O), add the compound, and measure absorbance at 593 nm after 4–6 minutes. Compare to a Fe²⁺ standard curve (e.g., 100–1000 μM) to calculate reducing power . Note: Avoid protein contamination (e.g., albumin) to prevent false-low results .
Advanced Research Questions
Q. How can researchers resolve discrepancies in antioxidant activity measurements across different assays (e.g., FRAP vs. DPPH)?
- Methodological Answer : Discrepancies arise from mechanistic differences: FRAP measures reducing capacity, while DPPH assesses radical scavenging. To reconcile:
- Perform dose-response curves and compare EC50 values.
- Test for interference (e.g., light absorption by the compound at the assay wavelength).
- Use complementary assays (e.g., ORAC for peroxyl radical scavenging) to triangulate activity .
Q. What strategies improve synthetic yield of this compound while minimizing double-bond isomerization?
- Methodological Answer :
- Inert Conditions : Use nitrogen/argon to prevent oxidation of double bonds .
- Low-Temperature Reaction : Conduct acyl chloride formation at 0–5°C to reduce thermal isomerization .
- Catalytic DMAP : Enhance esterification efficiency with 4-dimethylaminopyridine (DMAP) as a catalyst.
- Chromatographic Monitoring : Use silver nitrate-impregnated TLC plates to detect isomerization (distinct Rf values for cis/trans isomers) .
Q. How does the 2-methylbutanoate branching influence the compound’s interaction with lipid bilayers?
- Methodological Answer :
- Fluorescence Anisotropy : Incorporate the ester into liposomes with DPH (1,6-diphenyl-1,3,5-hexatriene) to measure membrane rigidity changes.
- Differential Scanning Calorimetry (DSC) : Assess phase transition temperatures of lipid bilayers; branched esters may lower Tm by disrupting acyl chain packing .
- Molecular Dynamics Simulations : Model interactions using software like GROMACS to quantify insertion depth and hydrogen bonding with phospholipid headgroups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
